molecular formula C14H14ClN3O2 B14395589 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide CAS No. 88369-75-9

2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide

Cat. No.: B14395589
CAS No.: 88369-75-9
M. Wt: 291.73 g/mol
InChI Key: VVKYUZMZEQUQST-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyethylamino group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the amine group on the pyridine ring reacts with the benzamide core.

    Addition of the Hydroxyethylamino Group: The hydroxyethylamino group can be added through a reaction with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dechlorinated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the chloro and pyridinyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: Similar structure but with a bromine atom instead of a chlorine atom.

    2-Hydroxybenzamide: Contains a hydroxy group instead of a chloro group.

    N-(2-Hydroxyethyl)pyridin-3-ylbenzamide: Lacks the chloro group but has a similar hydroxyethylamino and pyridinyl structure.

Uniqueness

2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, hydroxyethylamino group, and pyridinyl group allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

CAS No.

88369-75-9

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

2-chloro-N-[2-(2-hydroxyethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C14H14ClN3O2/c15-11-5-2-1-4-10(11)14(20)18-12-6-3-7-16-13(12)17-8-9-19/h1-7,19H,8-9H2,(H,16,17)(H,18,20)

InChI Key

VVKYUZMZEQUQST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)NCCO)Cl

Origin of Product

United States

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